
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Applications De Recherche Scientifique
Antipsychotic Potential and SAR Analysis
Research into compounds with structural similarities to "2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide" has shown potential antipsychotic applications without the dopamine receptor interaction typical of many clinically available antipsychotic agents. The study by Wise et al. (1987) explored a series of novel compounds that reduced spontaneous locomotion in mice without causing ataxia and without binding to D2 dopamine receptors, a notable departure from traditional antipsychotic drug profiles. This suggests that derivatives of the compound could offer new pathways for antipsychotic drug development with potentially reduced side effects (Wise et al., 1987).
Radiosynthesis for PET Imaging
Another application is in the development of radioligands for positron emission tomography (PET) imaging. Dollé et al. (2008) described the radiosynthesis of a novel ligand, DPA-714, for imaging the translocator protein (18 kDa) with PET, highlighting the potential for compounds with fluorine substitutions to serve as effective tools in neuroimaging. These methods could be adapted for compounds with similar structures to enhance our understanding of various neurological conditions (Dollé et al., 2008).
Corrosion Inhibition
In the field of materials science, derivatives of acetamide have been explored for their corrosion inhibition properties. Yıldırım and Cetin (2008) synthesized and evaluated long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. Such studies suggest the potential for "2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide" derivatives to be used in protecting metals against corrosion in various industrial applications (Yıldırım & Cetin, 2008).
Anticancer Activity
The exploration of novel sulfonamide derivatives, including those related to acetamide compounds, for their cytotoxic activity against cancer cell lines has been reported. Ghorab et al. (2015) identified compounds with significant potency against breast and colon cancer cell lines, providing a foundation for further investigation into the anticancer potential of similar compounds (Ghorab et al., 2015).
Antimicrobial and Antibacterial Applications
Varshney et al. (2009) synthesized a series of isoxazolinyl oxazolidinones with in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These findings highlight the potential for structurally similar compounds to serve as bases for developing new antibacterial agents (Varshney et al., 2009).
Propriétés
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-7-12(9-18(16)25-2)17-10-13(22-26-17)11-19(23)21-15-6-4-3-5-14(15)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFERKIUTZGUNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)
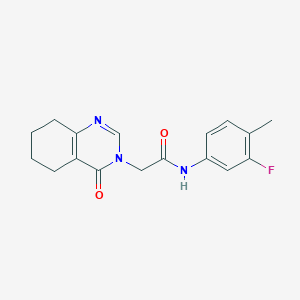
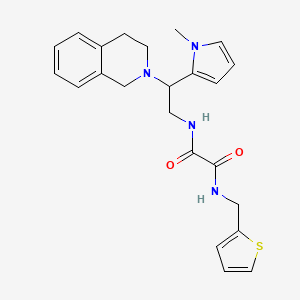
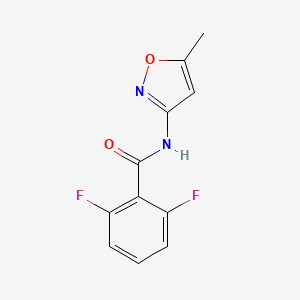

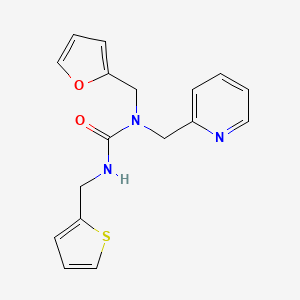
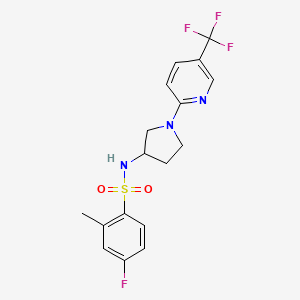
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)
![2-((3-bromobenzyl)thio)-3-(4-chlorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472219.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2472222.png)